molecular formula C7H4BrF3 B1521065 1-Bromo-3-(difluoromethyl)-2-fluorobenzene CAS No. 1204333-52-7

1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Cat. No.: B1521065
CAS No.: 1204333-52-7
M. Wt: 225.01 g/mol
InChI Key: MFYNCTJUIOMWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4BrF3. It is characterized by a benzene ring substituted with a bromine atom, a difluoromethyl group, and a fluorine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene can be synthesized through several methods, including halogenation and difluoromethylation reactions. One common approach involves the bromination of 3-(difluoromethyl)-2-fluorobenzene using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce the corresponding hydrocarbon derivatives.

  • Substitution: Substitution reactions can lead to the formation of various halogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is utilized in several scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Additionally, it is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-3-(difluoromethyl)benzene and 1-bromo-3-(difluoromethoxy)benzene. its unique combination of bromine, difluoromethyl, and fluorine substituents distinguishes it from these compounds. This unique structure imparts specific chemical and physical properties that make it suitable for certain applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 1-Bromo-3-(difluoromethyl)benzene

  • 1-Bromo-3-(difluoromethoxy)benzene

  • 1-Bromo-2-fluorobenzene

  • 1-Bromo-4-(difluoromethyl)benzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYNCTJUIOMWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673312
Record name 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-52-7
Record name 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Reactant of Route 3
1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.